molecular formula C11H18ClNO2 B13117567 (R)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B13117567
M. Wt: 231.72 g/mol
InChI Key: MANNFJHPKMBQRT-MERQFXBCSA-N
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Description

®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a phenyl ring substituted with an isopropoxy group, and an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-isopropoxybenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the ®-amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of 4-isopropoxybenzaldehyde and subsequent steps.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Use of industrial purification techniques such as crystallization and chromatography.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Modified amines and alcohols.

    Substitution Products: Various substituted derivatives with different functional groups.

Scientific Research Applications

®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including neurotransmitter signaling and metabolic processes.

    Effects: The compound’s effects are mediated through its binding to active sites, altering the conformation and activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride: The enantiomer of the compound with different biological activity.

    2-Amino-2-(4-methoxyphenyl)ethan-1-olhydrochloride: A similar compound with a methoxy group instead of an isopropoxy group.

    2-Amino-2-(4-ethoxyphenyl)ethan-1-olhydrochloride: A compound with an ethoxy group, showing different chemical properties.

Uniqueness

®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is unique due to its specific chiral configuration and the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(2R)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m0./s1

InChI Key

MANNFJHPKMBQRT-MERQFXBCSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)[C@H](CO)N.Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CO)N.Cl

Origin of Product

United States

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